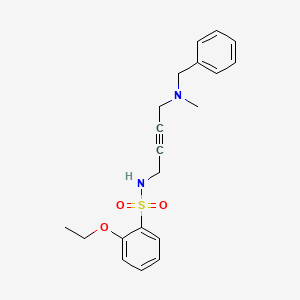

1-Acetyl-4-methoxy-7-nitroindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photocleavage Efficiency and Substituent Effects

- Substituent Effects on Photocleavage : Research has shown that the presence of electron-donating and electron-withdrawing substituents on 1-acyl-7-nitroindolines, including 1-Acetyl-4-methoxy-7-nitroindoline, affects their photocleavage efficiency. Notably, excessive electron donation can lead to non-productive pathways, while certain substituents can enhance photolysis efficiency in aqueous solutions (Papageorgiou et al., 2005).

- Aromatic Substituents and Photocleavage : The introduction of electron-donating substituents, like the 4-methoxy group, significantly improves the efficiency of photolysis, suggesting enhanced utility for photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).

Photoreactive Applications in Biological Systems

- Nucleoside Derivatives and Photoreactivity : N-Acetyl-7-nitroindoline, when connected to nucleoside derivatives, demonstrates significant photoreactivity in DNA/RNA duplexes, highlighting its potential application in aqueous solutions for biochemistry and molecular biology (Kikuta et al., 2020).

- Photorelease of Carboxylic Acids : The compound plays a crucial role in the photorelease of carboxylic acids from model compounds, with mechanistic studies revealing insights into the process, including the involvement of acetic nitronic anhydride (Morrison et al., 2002).

- Glycosyl Amino Acids Synthesis : 1-Acetyl-7-nitroindoline derivatives have been used in the photochemical coupling of glycosylamines, suggesting applications in carbohydrate research (Simo et al., 2005).

Enhanced Photorelease Efficiency

- Antenna Triplet Sensitiser Enhancement : Conjugates with a triplet sensitiser show substantial enhancement in the photorelease of acetate, suggesting potential applications in photorelease of other carboxylates (Papageorgiou et al., 2004).

Orientations Futures

The future directions for the study of 1-Acetyl-4-methoxy-7-nitroindoline could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as photoactivated protecting groups, could be explored .

Propriétés

IUPAC Name |

1-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)12-6-5-8-10(17-2)4-3-9(11(8)12)13(15)16/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDOTDNEFVLNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-methoxy-7-nitroindoline | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539430.png)